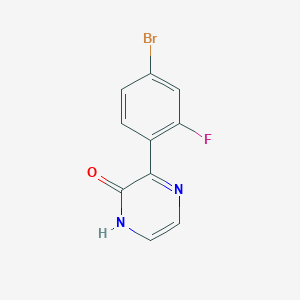
5-(4-Butylphenyl)-2-methyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Butylphenyl)-2-methyloxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a butyl-substituted phenyl group at the 5-position and a methyl group at the 2-position of the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butylphenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-butylbenzoyl chloride with 2-amino-2-methylpropanenitrile in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Butylphenyl)-2-methyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxazole ring.
Wissenschaftliche Forschungsanwendungen
5-(4-Butylphenyl)-2-methyloxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(4-Butylphenyl)-2-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The butyl and methyl substituents can influence the compound’s lipophilicity and overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-2-methyloxazole: Lacks the butyl group, which may affect its biological activity and physical properties.
5-(4-Methylphenyl)-2-methyloxazole: Contains a methyl group instead of a butyl group, leading to differences in lipophilicity and reactivity.
5-(4-Butylphenyl)-2-ethyloxazole: Has an ethyl group instead of a methyl group, which can alter its chemical behavior and applications.
Uniqueness
5-(4-Butylphenyl)-2-methyloxazole is unique due to the presence of the butyl group, which can enhance its interactions with hydrophobic environments and potentially improve its biological activity. The combination of the butyl-substituted phenyl group and the oxazole ring makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H17NO |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
5-(4-butylphenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C14H17NO/c1-3-4-5-12-6-8-13(9-7-12)14-10-15-11(2)16-14/h6-10H,3-5H2,1-2H3 |
InChI-Schlüssel |
TXUVVQUVKWEPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C2=CN=C(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B15334659.png)
![8-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334669.png)

![[(1R,2R,3S,4S)-2-[(tert-Butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxybenzyl)oxy]cyclopentyl]methanol](/img/structure/B15334678.png)





![5,6-Diethylbenzo[d]thiazol-2-amine](/img/structure/B15334721.png)



